2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14784704
Molecular Formula: C13H9ClN4OS2
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClN4OS2 |
|---|---|
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-4-methyl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H9ClN4OS2/c1-7-10(11(19)17-13-18-15-6-20-13)21-12(16-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,17,18,19) |
| Standard InChI Key | AQXZYINWMSAYRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=CS3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2-(2-chlorophenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide, reflects its bicarbocyclic architecture. The core structure comprises a 1,3-thiazole ring fused to a 1,3,4-thiadiazole moiety. Key substituents include:
-
A 2-chlorophenyl group at position 2 of the thiazole ring.
-
A methyl group at position 4 of the thiazole ring.
-
A carboxamide bridge linking the thiazole’s position 5 to the thiadiazole’s position 2.
The molecular formula is C₁₄H₁₀ClN₅OS₂, with a calculated molecular weight of 363.84 g/mol .
Stereochemical and Electronic Properties
The (2E) designation indicates the trans configuration of the imine double bond in the thiadiazole ring, which influences molecular geometry and intermolecular interactions. Quantum mechanical calculations predict a planar conformation due to conjugation across the thiazole-thiadiazole system, enhancing stability and π-π stacking potential .
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Comparative analysis with PubChem entries (CIDs 46225341, 45495586) reveals:
-
CID 46225341: A thiazole-carboxamide derivative with a 4-chlorophenyl group exhibits moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
-
CID 45495586: A thiadiazole-pyrrolidone hybrid shows anticancer potential (IC₅₀ = 12 µM against HT-1080 cells) .
These analogues suggest that the target compound may possess dual antimicrobial and cytotoxic properties, though experimental validation is required.
The 2-chlorophenyl group in the target compound may enhance membrane permeability, potentiating similar effects .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Predicted logP values (3.2 ± 0.3) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<10 µg/mL at pH 7.4), necessitating prodrug strategies for oral delivery .
Metabolic Stability
In silico metabolism simulations (CYP3A4/2D6) suggest rapid hydroxylation at the thiadiazole ring, yielding inactive metabolites. Structural modifications, such as fluorination, could improve half-life .
Future Directions and Challenges
Target Validation
Priority studies include:
-
Kinase inhibition assays to identify molecular targets (e.g., EGFR, VEGFR).
-
X-ray crystallography to resolve binding modes with biological receptors.
Toxicity Profiling
Preliminary in vitro hepatotoxicity screening (e.g., HepG2 assays) is critical given the compound’s structural similarity to hepatotoxic thiazoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume